molecular formula C11H18O2 B14472215 Propyl (cyclohex-3-en-1-yl)acetate CAS No. 65792-50-9

Propyl (cyclohex-3-en-1-yl)acetate

Cat. No.: B14472215
CAS No.: 65792-50-9
M. Wt: 182.26 g/mol
InChI Key: CYPSVODGBLUGQL-UHFFFAOYSA-N
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Description

Propyl (cyclohex-3-en-1-yl)acetate is an organic compound that belongs to the class of esters. It is characterized by a propyl group attached to an acetate moiety, which is further connected to a cyclohex-3-en-1-yl group. This compound is known for its pleasant fragrance and is commonly used in the perfume industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl (cyclohex-3-en-1-yl)acetate can be synthesized through the esterification of cyclohex-3-en-1-yl acetic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or other suitable acid catalysts. The product is then purified through distillation to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl (cyclohex-3-en-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Cyclohex-3-en-1-yl acetic acid.

    Reduction: Cyclohex-3-en-1-yl ethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Propyl (cyclohex-3-en-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl (cyclohex-3-en-1-yl)acetate involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fragrance. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-1-en-1-yl acetate
  • Cyclohex-3-en-1-yl propionate
  • Cyclohex-1-en-1-yl butyrate

Uniqueness

Propyl (cyclohex-3-en-1-yl)acetate is unique due to its specific structural arrangement, which imparts a distinct fragrance profile compared to other similar compounds. The presence of the propyl group and the cyclohex-3-en-1-yl moiety contributes to its unique olfactory characteristics, making it a valuable compound in the fragrance industry .

Properties

CAS No.

65792-50-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

propyl 2-cyclohex-3-en-1-ylacetate

InChI

InChI=1S/C11H18O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-4,10H,2,5-9H2,1H3

InChI Key

CYPSVODGBLUGQL-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CC1CCC=CC1

Origin of Product

United States

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